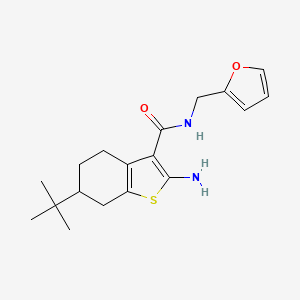![molecular formula C16H23BrN4O2 B2451556 Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2378490-72-1](/img/structure/B2451556.png)
Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a complex organic compound notable for its unique structure, which includes a pyrrolo[3,4-c]pyridine core, bromopyrazine, and tert-butyl ester. This compound's structure suggests potential for varied reactivity and application in scientific research, especially in fields involving organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves several steps:
Starting Materials: The process begins with readily available starting materials such as 5-bromopyrazine and a suitable pyrrolo[3,4-c]pyridine precursor.
Formation of Pyrrolo[3,4-c]pyridine Core: The pyrrolo[3,4-c]pyridine core is synthesized through a series of cyclization reactions.
Bromination: Introduction of the bromine atom into the pyrazine ring is achieved via electrophilic bromination using a reagent like N-bromosuccinimide.
Esterification: The tert-butyl ester is typically introduced by reaction with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrially, production might involve optimization of reaction conditions to increase yield and purity. Techniques like high-pressure reactions, advanced catalysis, and continuous flow chemistry can be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions:
Oxidation: Potentially involving agents like potassium permanganate.
Reduction: Employing reagents such as lithium aluminium hydride.
Substitution: With halides or other nucleophiles.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in ether.
Substitution: Halide exchange using sodium iodide in acetone.
Oxidation: Products depend on the specific sites oxidized, potentially leading to carboxylic acids.
Reduction: Could yield various amines or hydrocarbons.
Substitution: Halogenated derivatives or other substituted analogs.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound might be used as a building block or intermediate in complex molecule synthesis.
Medicine: In medicinal chemistry, similar structures have been explored for their bioactivity, suggesting possible applications in drug design and discovery.
Industry: In industrial applications, this compound could serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might involve binding to specific molecular targets such as enzymes or receptors, altering their function. The exact pathways and molecular targets would require detailed study.
Comparison with Similar Compounds
Similar Compounds:
Pyrrolo[3,4-c]pyridines with different substituents.
Other bromopyrazine-containing compounds.
Uniqueness: The tert-butyl ester group and the combination of bromopyrazine and hexahydro-pyrrolo[3,4-c]pyridine make this compound particularly unique, possibly offering distinct reactivity and biological activity compared to its analogs.
And that wraps it up—ready to take on the world of science and beyond! Anything else on your mind?
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-16(2,3)23-15(22)20-5-4-11-8-21(10-12(11)9-20)14-7-18-13(17)6-19-14/h6-7,11-12H,4-5,8-10H2,1-3H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYGMQLNXBXKO-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(CC2C1)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![1'-(2-(1H-indol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2451476.png)
![N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451480.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![N-(4-ETHOXYPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2451485.png)
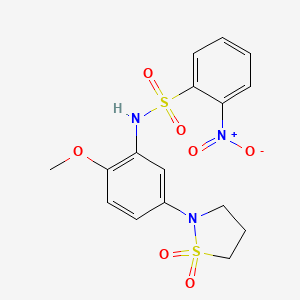
![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)

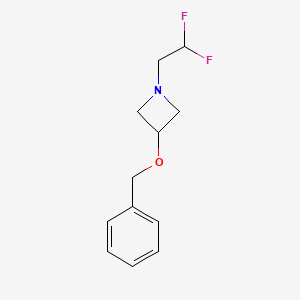
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)
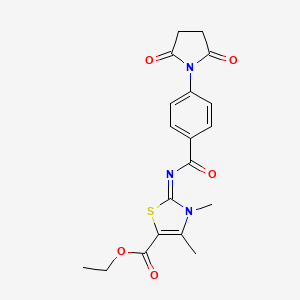
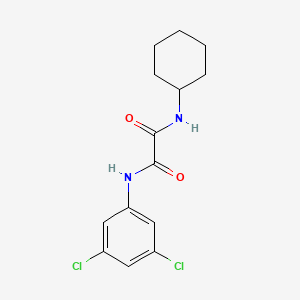
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
